Methyl 6-oxo-6-phenylhexa-2,4-dienoate
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Overview
Description
Methyl 6-oxo-6-phenylhexa-2,4-dienoate is an organic compound with a complex structure that includes a phenyl group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-oxo-6-phenylhexa-2,4-dienoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. This could involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-6-phenylhexa-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The phenyl group and the conjugated diene system can participate in substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Methyl 6-oxo-6-phenylhexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism by which Methyl 6-oxo-6-phenylhexa-2,4-dienoate exerts its effects involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved often include oxidation-reduction processes and the formation of intermediate complexes .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid
- 2,6-Dioxo-6-phenylhexanoate
- 3-Fluoro-6-(4-fluorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid
Uniqueness
Methyl 6-oxo-6-phenylhexa-2,4-dienoate is unique due to its specific structure, which includes a conjugated diene system and a phenyl group. This structure imparts distinct reactivity and potential for various applications that may not be shared by similar compounds. Its ability to undergo multiple types of chemical reactions and its utility in different fields of research highlight its versatility and importance .
Properties
CAS No. |
200615-25-4 |
---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
methyl 6-oxo-6-phenylhexa-2,4-dienoate |
InChI |
InChI=1S/C13H12O3/c1-16-13(15)10-6-5-9-12(14)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
NDQMVNAHTQYFFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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